Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate
CAS No.:
Cat. No.: VC17692214
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3O2 |
|---|---|
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate |
| Standard InChI | InChI=1S/C8H11N3O2/c1-13-8(12)6-4-10-11-3-2-9-5-7(6)11/h4,9H,2-3,5H2,1H3 |
| Standard InChI Key | WMGYLLOUHGJALO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C2CNCCN2N=C1 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate . Alternative names include:
Its CAS Registry Number is 2091610-44-3, and it is cataloged under the European Community (EC) number EN300-332140 .
Molecular and Stereochemical Features
The compound consists of a fused pyrazolo[1,5-a]pyrazine core, with a methyl ester group at position 3 and partial saturation across the pyrazine ring (Figure 1). Key structural attributes include:
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Bicyclic framework: A six-membered pyrazine ring fused to a five-membered pyrazole ring.
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Saturation: The pyrazine ring exists in a partially hydrogenated state (4,5,6,7-tetrahydro), conferring conformational flexibility .
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Functional groups: A carboxylate ester at position 3 enhances solubility and serves as a handle for derivatization.
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 181.19 g/mol |
| XLogP3-AA | -0.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 2 |
| Topological Polar SA | 56.2 Ų |
Synthesis and Derivatives
Synthetic Pathways
While no direct synthesis protocols for methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate are publicly documented, analogous compounds provide insights into potential routes. For example, ethyl 4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride (CAS 2639436-68-1) is synthesized via cyclization of hydrazine derivatives with diketones, followed by esterification. A similar approach—substituting ethyl with methyl groups—could yield the target compound.
Structural Analogs and Modifications
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Ethyl 4-methyl variant: The hydrochloride salt (CID 155970394) shares the core structure but includes a methyl group at position 4 and an ethyl ester.
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6-Methyl derivative: 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CID 131597471) lacks the carboxylate group but retains the saturated pyrazine ring.
These analogs highlight the versatility of the pyrazolo-pyrazine scaffold for functionalization, enabling tailored physicochemical and biological properties.
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